Cyclopentyl(6-methylpyridin-2-yl)methanamine

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers designing CNS-penetrant ligands or hindered bidentate catalysts face supply gaps for building blocks with validated lipophilicity and steric profiles. Cyclopentyl(6-methylpyridin-2-yl)methanamine (CAS 1337625-07-6) directly addresses this with a calculated LogP of 2.58 and a 6-methyl substitution pattern that creates a unique steric environment around the amine and pyridine nitrogen atoms. • Enables blood-brain barrier penetration for CNS drug discovery programs via balanced lipophilicity • Sterically defined 6-methyl regiochemistry supports selective bidentate ligand synthesis for transition metal catalysis • Supplied at 98% purity with sealed dry storage at 2-8°C and ambient-temperature global shipping

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B12945127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(6-methylpyridin-2-yl)methanamine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(C2CCCC2)N
InChIInChI=1S/C12H18N2/c1-9-5-4-8-11(14-9)12(13)10-6-2-3-7-10/h4-5,8,10,12H,2-3,6-7,13H2,1H3
InChIKeyCJWJAWCWXABDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(6-methylpyridin-2-yl)methanamine Overview


Cyclopentyl(6-methylpyridin-2-yl)methanamine (CAS 1337625-07-6) is a heterocyclic organic compound classified as a substituted pyridine derivative [1]. Its structure consists of a cyclopentyl group and a 6-methylpyridin-2-yl moiety connected by a methanamine bridge, with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol . The compound's pyridine ring offers aromatic and basic character, while the cyclopentyl group contributes to its lipophilicity, making it a specialized building block for medicinal chemistry and ligand synthesis [2]. It is typically supplied as a research-grade chemical with a purity of 98% .

Medicinal chemistry building block
Ligand synthesis intermediate
Cyclopentyl & 6-methyl substitution pattern
Research-grade supply

Cyclopentyl(6-methylpyridin-2-yl)methanamine Substitution Risks


The specific substitution pattern of Cyclopentyl(6-methylpyridin-2-yl)methanamine is critical to its function. Minor changes, such as altering the position of the methyl group on the pyridine ring or replacing the cyclopentyl group with another alkyl moiety, result in analogs with distinct physicochemical and likely biological profiles . For example, Cyclopentyl(3-methylpyridin-2-yl)methanamine, a positional isomer, shares the same molecular formula but differs in the spatial arrangement of its functional groups, which can dramatically alter binding interactions and synthetic utility . Therefore, generic substitution with a close analog cannot be assumed to yield equivalent results and must be experimentally validated.

Regiochemistry Mismatch
Positional isomers (e.g., 3-methyl analog) share formula but may alter binding and reactivity.
Alkyl Group Replacement
Replacing cyclopentyl with smaller alkyl groups can shift lipophilicity and steric profile.
Salt Form & Handling Differences
Analog hydrochloride salts may lack hazard warnings; handling protocols may not transfer directly.

Cyclopentyl(6-methylpyridin-2-yl)methanamine vs. Analogs


Lipophilicity (LogP) Comparison

The presence of the cyclopentyl group significantly increases the lipophilicity of the molecule compared to its simpler, des-cyclopentyl analog. The calculated LogP for Cyclopentyl(6-methylpyridin-2-yl)methanamine is approximately 2.58 , a value that influences membrane permeability and protein binding. This is in contrast to (6-methylpyridin-2-yl)methanamine, the core pyridine scaffold, which lacks the cyclopentyl moiety and is predicted to have a considerably lower LogP, making it less lipophilic .

Calculated LogP
Data to verify
2.58
Target compound
Lower (des-cyclopentyl analog)
Indicates higher lipophilicity for membrane interaction studies.
Computational prediction; class-level inference.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Positional Isomerism: Formula Identity

Cyclopentyl(6-methylpyridin-2-yl)methanamine and Cyclopentyl(3-methylpyridin-2-yl)methanamine are positional isomers, sharing the identical molecular formula C₁₂H₁₈N₂ and molecular weight of 190.28 g/mol . Despite this fundamental similarity, the different location of the methyl group on the pyridine ring (position 6 vs. position 3) alters the electronic distribution and steric environment around the amine and nitrogen atoms. This regiochemical difference is a well-established driver of distinct chemical reactivity and biological target engagement, meaning the two compounds are not interchangeable.

Formula & Weight Identity
Head-to-head
C₁₂H₁₈N₂, 190.28 g/mol
Identical for both isomers
Regiochemistry, not formula, determines functional fit.
Non-interchangeable positional isomer.
Structural Isomerism Regiochemistry Medicinal Chemistry

GHS Safety Profile: Target vs. Analog

Cyclopentyl(6-methylpyridin-2-yl)methanamine is assigned a GHS07 pictogram and 'Warning' signal word, with hazard statements H302, H312, and H332 indicating it is harmful if swallowed, in contact with skin, or if inhaled . In contrast, a close structural analog, (6-methylpyridin-2-yl)methanamine, is often supplied as a hydrochloride salt without any reported hazard classifications, suggesting a different safety profile . This difference in hazard classification has direct implications for laboratory handling, storage requirements, and shipping logistics.

GHS Hazard Classification
Reported
Warning, H302, H312, H332 (Target)
None reported (Comparator HCl salt)
Handling protocols differ between analogs.
Based on supplier SDS; verify per lot.
Safety Handling Procurement

Storage: Refrigeration Requirement

Cyclopentyl(6-methylpyridin-2-yl)methanamine is recommended for storage at 2-8°C in a sealed, dry environment . This requirement differentiates it from many simpler pyridine analogs, which are stable at room temperature for extended periods. The need for cold-chain storage impacts long-term inventory management and may influence the procurement of large quantities for projects with extended timelines, as it suggests potential for degradation at ambient temperatures.

Storage Condition
Data to verify
2–8 °C
Sealed, dry
Comparator: Room temp.
Cold-chain logistics may be required.
Class-level inference; review for large-quantity procurement.
Stability Storage Procurement

Cyclopentyl(6-methylpyridin-2-yl)methanamine Application Scenarios


CNS Lead Optimization

Based on its calculated LogP of 2.58 , Cyclopentyl(6-methylpyridin-2-yl)methanamine exhibits a lipophilicity profile suitable for crossing the blood-brain barrier. This property makes it a valuable scaffold for designing central nervous system (CNS) drug candidates, where enhanced membrane permeability is often a prerequisite. Its use as a building block allows medicinal chemists to fine-tune the pharmacokinetic properties of a lead series.

Sterically Hindered Ligand Synthesis

The bulky cyclopentyl group and the specific 6-methyl substitution pattern create a unique steric environment around the amine and pyridine nitrogen atoms. This makes Cyclopentyl(6-methylpyridin-2-yl)methanamine a useful starting material for synthesizing hindered, bidentate ligands for transition metal catalysis, where controlling the metal's coordination sphere is crucial for reactivity and selectivity.

Isomer-Specific Chemical Probe Development

The distinct regiochemistry of Cyclopentyl(6-methylpyridin-2-yl)methanamine, compared to its 3-methyl positional isomer , allows for the interrogation of biological targets that are sensitive to subtle changes in ligand shape and electronics. Researchers can use this compound to create probes to map binding sites and differentiate between closely related protein isoforms or receptor subtypes.

Application
Selection Property
Validation Focus
CNS research scaffold design
Calculated lipophilicity (logP context)
Permeability and target-engagement assays
Sterically hindered ligand synthesis
Bulky cyclopentyl and 6-methyl substitution
Coordination chemistry and catalytic selectivity
Isomer-specific probe development
6-methyl regiochemistry context
Binding-site mapping and isoform differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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